benzofuran-2-yl(2-((2,4-dichlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
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Overview
Description
Benzofuran-2-yl(2-((2,4-dichlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a complex organic compound that features a benzofuran moiety linked to a substituted imidazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran-2-yl(2-((2,4-dichlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone typically involves multiple steps:
Formation of Benzofuran Moiety: The benzofuran ring can be synthesized via cyclization reactions involving phenols and aldehydes under acidic conditions.
Synthesis of 2,4-Dichlorobenzylthiol: This intermediate is prepared by reacting 2,4-dichlorobenzyl chloride with thiourea, followed by hydrolysis.
Imidazole Ring Formation: The imidazole ring is formed through a condensation reaction involving glyoxal, ammonia, and an appropriate amine.
Coupling Reaction: The final step involves coupling the benzofuran moiety with the 2,4-dichlorobenzylthiol-substituted imidazole under basic conditions, often using a coupling agent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The benzofuran and imidazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and bases such as sodium hydride are often employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzofuran or imidazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, benzofuran-2-yl(2-((2,4-dichlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone may be investigated for its potential as an enzyme inhibitor or as a ligand for various biological targets.
Medicine
Medicinally, this compound could be explored for its potential therapeutic effects, such as antimicrobial, antiviral, or anticancer activities. Its structure suggests it could interact with multiple biological pathways, making it a candidate for drug development.
Industry
In industry, this compound might be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of benzofuran-2-yl(2-((2,4-dichlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, inhibiting their activity or altering their function. The benzofuran and imidazole rings may facilitate binding to these targets through hydrogen bonding, hydrophobic interactions, or π-π stacking.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like 2-benzofuranmethanol and benzofuran-2-carboxylic acid.
Imidazole Derivatives: Compounds such as 2-mercaptoimidazole and 4,5-dihydro-1H-imidazole-2-thiol.
Uniqueness
Benzofuran-2-yl(2-((2,4-dichlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is unique due to the combination of its benzofuran and imidazole moieties, along with the dichlorobenzylthio substitution. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and mechanism of action
Biological Activity
Benzofuran derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article focuses on the compound benzofuran-2-yl(2-((2,4-dichlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone, exploring its synthesis, biological activity, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C19H15ClN2O2S
- Molecular Weight : 368.85 g/mol
- IUPAC Name : this compound
This compound integrates a benzofuran moiety with a thioether and an imidazole ring, contributing to its unique pharmacological profile.
Antimicrobial Activity
Benzofuran derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant activity against various pathogens.
-
Antibacterial Activity :
- In vitro studies have shown that related benzofuran compounds possess strong antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) often below 10 µg/mL .
- The incorporation of different substituents on the benzofuran ring can enhance activity; for example, compounds with halogenated phenyl groups demonstrated increased potency against bacterial strains .
- Antifungal Activity :
- Antimycobacterial Activity :
Anticancer Activity
The anticancer potential of benzofuran derivatives has been a focal point in recent research:
- Compounds similar to this compound have shown promising results against various cancer cell lines. For instance, a series of benzofuran-based compounds demonstrated significant cytotoxicity against ovarian cancer cells (A2780), with IC50 values around 11–12 µM .
Synthesis and Evaluation
A notable study synthesized several benzofuran derivatives and evaluated their biological activities:
Compound | Yield (%) | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) |
---|---|---|---|
5h | 67 | 3.12 (against E. coli) | 12 |
5e | 68 | 6.25 (against S. aureus) | Not evaluated |
5f | 70 | 0.78 (against P. aeruginosa) | Not evaluated |
These findings underline the importance of structural modifications in enhancing the biological efficacy of benzofuran derivatives.
Properties
IUPAC Name |
1-benzofuran-2-yl-[2-[(2,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O2S/c20-14-6-5-13(15(21)10-14)11-26-19-22-7-8-23(19)18(24)17-9-12-3-1-2-4-16(12)25-17/h1-6,9-10H,7-8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULBQXZRAUZVCTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=C(C=C(C=C2)Cl)Cl)C(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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